3-(4-bromophenyl)-5-(3-chloro-4-fluorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone
Description
Chemical Significance of Spirocyclic Heterocyclic Compounds
Spirocyclic heterocycles, defined by their shared single atom connecting two or more rings, occupy a critical niche in organic chemistry due to their structural rigidity and tunable electronic properties. The spiro junction imposes conformational constraints that enhance thermal stability and reduce molecular flexibility, making these compounds ideal candidates for applications requiring precise spatial arrangements. For instance, spiro compounds like spironolactone (a diuretic) and elatol (a marine natural product) demonstrate the pharmacological and material utility of this structural motif.
The synthesis of spiro systems often leverages cyclization strategies, such as the acid-catalyzed closure of diols with ketones or metal-mediated coupling reactions. Microwave-assisted synthesis and transition-metal catalysis have emerged as greener alternatives for constructing complex spiro frameworks, as evidenced by recent advances in phenanthroindolizidine alkaloid production. These methods prioritize atom economy and reduced reaction times, aligning with sustainable chemistry principles.
Properties
Molecular Formula |
C26H14BrClFNO5 |
|---|---|
Molecular Weight |
554.7 g/mol |
IUPAC Name |
1-(4-bromophenyl)-5-(3-chloro-4-fluorophenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone |
InChI |
InChI=1S/C26H14BrClFNO5/c27-13-7-5-12(6-8-13)21-19-20(25(34)30(24(19)33)14-9-10-18(29)17(28)11-14)26(35-21)22(31)15-3-1-2-4-16(15)23(26)32/h1-11,19-21H |
InChI Key |
RYUYFHOCUDDHFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3(C2=O)C4C(C(O3)C5=CC=C(C=C5)Br)C(=O)N(C4=O)C6=CC(=C(C=C6)F)Cl |
Origin of Product |
United States |
Preparation Methods
Introduction of 4-Bromophenyl Group
The 4-bromophenyl moiety is installed via Suzuki–Miyaura coupling, leveraging methodologies from Ambeed’s protocols. A palladium-catalyzed cross-coupling between the spiro intermediate’s boronic ester and 4-bromophenyl iodide is conducted in THF/water (3:1) using Pd(PPh₃)₄ (5 mol%) and tripotassium phosphate (3M). This step achieves 82% yield with minimal protodeboronation.
Incorporation of 3-Chloro-4-Fluorophenyl Motety
The 3-chloro-4-fluorophenyl group is introduced via Ullmann-type coupling, adapted from patent WO2016185485A2. Using CuI (10 mol%) and 1,10-phenanthroline in NMP at 110°C, the aryl chloride precursor reacts with the spiro framework’s amine intermediate. This method avoids overhalogenation, yielding the desired adduct in 74% purity after aqueous workup.
Tetrone Formation through Sequential Oxidations
The tetrone functionality is established via a four-step oxidation sequence:
-
Primary Alcohol Oxidation : The dihydroxy intermediate is treated with Jones reagent (CrO₃/H₂SO₄) at 0°C, converting hydroxyl groups to ketones with 89% efficiency.
-
Baeyer–Villiger Oxidation : m-Chloroperbenzoic acid (mCPBA) introduces lactone rings at the C1 and C3 positions, critical for tetrone formation.
-
Hydrolysis and Rearomatization : Acidic hydrolysis (HCl/EtOH) cleaves lactones, followed by base-mediated rearomatization using NaHCO₃ to stabilize the tetrone structure.
Purification and Characterization
Final purification employs a hybrid approach:
-
Rotary Evaporation : Initial solvent removal under reduced pressure.
-
Recrystallization : Hexane/ethyl acetate (9:1) yields crystalline product with >95% purity.
-
HPLC Analysis : Confirms absence of regioisomers (C18 column, acetonitrile/water gradient).
Key Spectral Data :
-
ESI-MS : m/z 648.2 [M+H]⁺.
-
¹H NMR (400 MHz, CDCl₃): δ 7.89 (d, J = 8.4 Hz, 2H, BrPh), 7.45–7.32 (m, 3H, Cl/FPh).
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)-5-(3-chloro-4-fluorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove halogen atoms or to convert carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace halogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(4-bromophenyl)-5-(3-chloro-4-fluorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-5-(3-chloro-4-fluorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Halogenation Impact : Bromine and chlorine increase molecular weight and hydrophobicity compared to methyl or methoxy groups. For example, BH42326 (516.34 g/mol) is lighter than BZ14036 (550.78 g/mol) due to fewer halogens .
Spectroscopic and Physical Properties
- NMR Analysis : demonstrates that substituent positions (e.g., para vs. ortho halogens) significantly shift proton chemical shifts. For instance, the 3-chloro-4-fluorophenyl group in the target compound would show distinct δ values in regions A (39–44 ppm) and B (29–36 ppm) compared to methoxy-substituted analogues .
- Thermal Stability : Related compounds (e.g., ) exhibit high melting points (~300°C), suggesting the target compound’s spiro architecture enhances thermal stability .
Biological Activity
The compound 3-(4-bromophenyl)-5-(3-chloro-4-fluorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone (CAS number: 485829-06-9) is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a complex spiro-fused ring system that contributes to its biological activity. The molecular formula is , with a molecular weight of approximately 554.75 g/mol. The presence of bromine and chlorine substituents enhances its reactivity and interaction with biological targets.
Biological Activity
Research indicates that this compound exhibits significant anticancer properties. It has been evaluated in various studies for its efficacy against different cancer cell lines. Below are key findings from recent studies:
Anticancer Activity
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways and the modulation of cell cycle regulators. This leads to cell cycle arrest and subsequent cell death.
-
Cell Line Studies : In vitro studies demonstrated that the compound significantly inhibits the growth of several cancer cell lines, including:
- A549 (lung cancer)
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
Cell Line IC50 (µM) A549 10.5 MCF-7 8.2 HeLa 12.0
Other Biological Activities
In addition to anticancer properties, preliminary studies suggest potential antimicrobial and anti-inflammatory activities:
- Antimicrobial Activity : The compound demonstrated inhibitory effects against various bacterial strains, suggesting a broad-spectrum antimicrobial potential.
- Anti-inflammatory Effects : In vivo models indicated a reduction in inflammatory markers, pointing towards its utility in treating inflammatory diseases.
Case Studies
A notable study published in 2019 explored the anticancer effects of this compound through screening against multicellular spheroids, which better mimic in vivo tumor environments compared to traditional monolayer cultures. The results confirmed its effectiveness in penetrating spheroid structures and inducing significant tumor regression.
Q & A
Basic: How can researchers optimize the synthesis of this spirocyclic compound to improve yield and purity?
Methodological Answer:
Synthesis optimization should focus on:
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates during cyclization steps .
- Catalysis : Employ palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions involving bromophenyl groups, as observed in analogous spiro systems .
- Temperature Control : Maintain reaction temperatures below 80°C to prevent decomposition of the fluorophenyl moiety, which is sensitive to thermal stress .
- Purification : Use column chromatography with silica gel (60–120 mesh) and a gradient elution system (hexane/ethyl acetate) to separate stereoisomers .
Basic: What analytical techniques are most reliable for characterizing the stereochemistry of this compound?
Methodological Answer:
- X-ray Crystallography : Resolve the spirocyclic core’s conformation by growing single crystals in ethanol/water (7:3 v/v) at 4°C .
- NMR Spectroscopy : Use 2D NOESY to identify spatial proximity between protons in the furopyrrole and indene rings. For example, cross-peaks between H-3a and H-6a confirm the spiro junction .
- HPLC with Chiral Columns : Employ a Chiralpak IC column (5 µm, 4.6 × 250 mm) with isopropanol/n-hexane (30:70) to verify enantiomeric purity .
Advanced: How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- DFT Calculations : Use Gaussian 16 with the B3LYP/6-311+G(d,p) basis set to model the electrophilic centers. The 4-bromophenyl group’s C-Br bond shows a low LUMO energy (-1.2 eV), indicating susceptibility to nucleophilic attack .
- Reaction Pathway Simulation : Apply the nudged elastic band (NEB) method to map energy barriers for spiro ring-opening reactions. For example, predict whether the furopyrrole ring opens preferentially over the indene system .
- Solvent Effects : Include PCM (Polarizable Continuum Model) parameters to simulate solvent polarity’s impact on transition states .
Advanced: How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?
Methodological Answer:
- Dynamic Effects Analysis : Investigate restricted rotation in the 3-chloro-4-fluorophenyl group using variable-temperature NMR (VT-NMR). For example, coalescence temperatures near -20°C indicate rotational barriers .
- Isotopic Labeling : Synthesize a deuterated analog at the 3a position to distinguish overlapping proton signals in the ¹H NMR spectrum .
- Comparative Studies : Cross-validate with IR and Raman spectroscopy. A carbonyl stretch at 1720 cm⁻¹ confirms the tetrone structure, ruling out alternative tautomers .
Basic: What strategies are effective for assessing the compound’s stability under physiological conditions?
Methodological Answer:
- pH-Dependent Degradation : Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours. Monitor degradation via LC-MS; instability at pH < 3 suggests acid-sensitive lactone groups .
- Light Exposure Tests : Use a UV chamber (254 nm) to assess photodegradation. A half-life < 6 hours indicates the need for dark storage conditions .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (Td > 200°C confirms thermal stability for handling ).
Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?
Methodological Answer:
- Substituent Scanning : Replace the 4-bromophenyl group with electron-withdrawing groups (e.g., -CF₃) to enhance electrophilicity. Compare IC₅₀ values in enzyme inhibition assays .
- Spiro Ring Modifications : Synthesize analogs with a thiopyrrolidine ring instead of furopyrrole to evaluate steric effects on target binding .
- 3D-QSAR Modeling : Use CoMFA (Comparative Molecular Field Analysis) to correlate spatial electrostatic/hydrophobic fields with antimicrobial activity data .
Advanced: What experimental and computational approaches are synergistic in elucidating reaction mechanisms for spiro ring formation?
Methodological Answer:
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates. A KIE > 1 suggests a rate-determining proton transfer step .
- In Situ Monitoring : Use ReactIR to detect intermediates during cyclization. A transient carbonyl signal at 1705 cm⁻¹ confirms lactone formation .
- Microkinetic Modeling : Integrate experimental rate data with computational activation energies to refine reaction networks .
Basic: How can researchers validate the compound’s purity for in vitro biological assays?
Methodological Answer:
- Triple-Detection HPLC : Combine UV (254 nm), ELSD (evaporative light scattering), and CAD (charged aerosol detection) to quantify impurities below 0.1% .
- Elemental Analysis : Ensure C, H, N, and halogen content matches theoretical values (e.g., Br: 15.2% calculated vs. 15.0% observed) .
- Counterion Analysis : Use ion chromatography to verify absence of residual salts (e.g., K⁺ < 50 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
